1-benzyl-4-(4-bromophenyl)-4-piperidinol
Overview
Description
1-benzyl-4-(4-bromophenyl)-4-piperidinol is a useful research compound. Its molecular formula is C18H20BrNO and its molecular weight is 346.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.07283 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Conformational Studies
- X-Ray Diffraction Studies : The absolute configurations of similar piperidinol derivatives were determined using X-ray diffraction, highlighting the significance of molecular geometry in the development of chemical compounds with specific activities, such as antihistaminic properties (Peeters, Blaton & Ranter, 1994).
Synthesis and Reactivity
- Enamino-thiones Synthesis : Piperidinol derivatives were utilized in the preparation of enamino-thiones, a process involving reactions with various iodides to generate S-alkylated iminium iodides. This showcases the versatility of piperidinol compounds in synthetic chemistry (Rasmussen, Shabana & Lawesson, 1981).
Pharmaceutical Development
- Novel Non-Peptide CCR5 Antagonist Synthesis : A study detailed the synthesis of a novel non-peptide CCR5 antagonist using piperidinol derivatives, underlining its potential in drug development (Bi, 2014).
- Anti-Acetylcholinesterase Activity : Piperidine derivatives, including those related to piperidinol, were synthesized and evaluated for their anti-acetylcholinesterase activity, indicating their potential use in treating conditions like dementia (Sugimoto et al., 1990).
Cytotoxicity Studies
- Cytotoxic Potency Against Cancer Cells : Piperidinol derivatives were synthesized and tested for cytotoxicity against human hepatoma and breast cancer cell lines, suggesting their potential application in cancer therapy (Kucukoglu et al., 2015).
Molecular Interactions
- Hydrogen Bonding Patterns : Studies on the hydrogen-bonding patterns in enaminones, including those with piperidinol analogues, provided insights into their molecular interactions, which is crucial for the design of new compounds (Balderson et al., 2007).
Properties
IUPAC Name |
1-benzyl-4-(4-bromophenyl)piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c19-17-8-6-16(7-9-17)18(21)10-12-20(13-11-18)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPGLOYTGMFUGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416421 | |
Record name | 1-benzyl-4-(4-bromo-phenyl)-piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16332-18-6 | |
Record name | 4-(4-Bromophenyl)-1-(phenylmethyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16332-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzyl-4-(4-bromo-phenyl)-piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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